molecular formula C23H16FN3O4S B2574179 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide CAS No. 922389-87-5

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2574179
CAS No.: 922389-87-5
M. Wt: 449.46
InChI Key: DUPQJTISHKSWEW-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with three distinct moieties:

  • 2,5-Dioxopyrrolidin-1-yl group: A cyclic imide known to enhance metabolic stability and influence electron distribution .
  • 6-Fluorobenzo[d]thiazol-2-yl group: A fluorinated benzothiazole, likely improving binding affinity through electron-withdrawing effects and hydrophobic interactions .
  • Furan-2-ylmethyl group: A heteroaromatic substituent that may participate in hydrogen bonding or π-π stacking interactions .

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O4S/c24-15-6-7-18-19(12-15)32-23(25-18)26(13-17-5-2-10-31-17)22(30)14-3-1-4-16(11-14)27-20(28)8-9-21(27)29/h1-7,10-12H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPQJTISHKSWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H18FN5O3SC_{23}H_{18}FN_5O_3S with a molecular weight of approximately 463.5 g/mol. Its structure features a benzamide core substituted with a fluorobenzo[d]thiazole and a furan moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research on related benzothiazole derivatives indicates that they often exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various pathogens:

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial15.62
Escherichia coliAntibacterial31.25
Candida albicansAntifungal15.62

These results suggest that the target compound may also be effective against similar microbial strains.

Antitumor Activity

In vitro studies on benzothiazole derivatives indicate promising antitumor activity:

  • Compounds were evaluated against various cancer cell lines, showing significant inhibition of cell growth.
  • The most active derivatives exhibited IC50 values indicating potent antiproliferative effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the benzothiazole and furan rings significantly influence biological activity:

  • Fluoro Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Furan Moiety : The furan ring contributes to the overall stability and reactivity of the compound, which is crucial for its biological interactions .

Case Studies

  • Analgesic Activity : In a study evaluating the analgesic potential of compounds similar to the target molecule, significant pain relief was observed in animal models when tested using acetic acid-induced writhing assays.
  • Anti-inflammatory Effects : Compounds with structural similarities were tested for anti-inflammatory properties and demonstrated efficacy in reducing inflammation in rat paw edema models.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name & Identifier Core Structure Substituents Reported Target/Activity Reference
Target Compound Benzamide 6-Fluorobenzo[d]thiazol-2-yl, furan-2-ylmethyl, 2,5-dioxopyrrolidin-1-yl Hypothesized PFOR inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide 5-Chlorothiazol, 2,4-difluorophenyl PFOR enzyme inhibition
Compound 1 (4-(2,5-Dioxo-imidazolidin-1-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-thiazol-2-yl]-butyramide) Butyramide Imidazolidinedione, methoxyindole-thiazole Cyclophilin domain modulation
Compound 13 (1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide) Triazole-carboxamide Chlorophenyl, cyclopropyl, dioxopyrrolidinyl-propyl Ranbp2 cyclophilin domain interaction

Key Comparative Insights

A. Substituent Impact on Binding and Selectivity

  • Fluorinated Benzothiazole vs.
  • Dioxopyrrolidinyl vs. Imidazolidinedione : The cyclic imide in the target compound (2,5-dioxopyrrolidin-1-yl) differs from the imidazolidinedione in Compound 1. The former’s rigidity may improve metabolic stability, while the latter’s additional nitrogen could alter hydrogen-bonding interactions .
  • Furan vs. Aromatic Phenyl Groups : The furan-2-ylmethyl substituent introduces oxygen-mediated hydrogen bonding, contrasting with the hydrophobic phenyl groups in compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .

B. Pharmacological Implications

  • PFOR Inhibition Potential: The benzamide-thiazole scaffold in the target compound aligns with ’s PFOR inhibitor, but the furan and dioxopyrrolidinyl groups may shift selectivity or potency .
  • Protein Interaction Modulation : Compound 13’s triazole-carboxamide core targets Ranbp2, suggesting that the target compound’s benzamide-thiazole scaffold could be adapted for similar applications with modified substituents .

Pharmacokinetic Considerations

  • Metabolic Stability : The dioxopyrrolidinyl group in the target compound may reduce susceptibility to esterase-mediated degradation compared to linear amides in analogs like Compound 1 .
  • Solubility: The fluorobenzo[d]thiazole and furan groups likely reduce aqueous solubility relative to non-fluorinated or polar-substituted analogs, necessitating formulation adjustments .

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